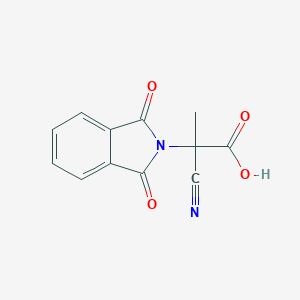

2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

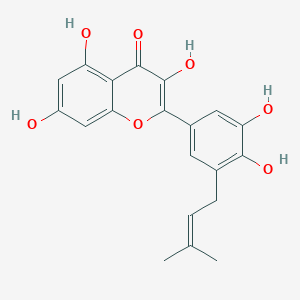

2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid, also known as CPI-613, is a promising anticancer drug that has gained significant attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for cancer cell metabolism. CPI-613 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mécanisme D'action

2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid targets the TCA cycle, which is essential for cancer cell metabolism. The TCA cycle is responsible for generating energy in the form of ATP, which is required for cell growth and proliferation. 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid inhibits two enzymes in the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to a decrease in ATP production and ultimately cell death. 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid also induces oxidative stress, which further contributes to its anticancer activity.

Effets Biochimiques Et Physiologiques

2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment. 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid has minimal toxicity to normal cells, indicating its selectivity for cancer cells. In animal models, 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid has shown to improve survival rates and reduce tumor burden.

Avantages Et Limitations Des Expériences En Laboratoire

2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied for its anticancer properties and has shown promising results in preclinical studies. However, 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid is still in the early stages of clinical development, and its safety and efficacy in humans are yet to be fully established. Additionally, 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid may have limited efficacy in certain types of cancer, and further research is needed to determine its optimal use.

Orientations Futures

There are several future directions for the development of 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid. One potential direction is the optimization of its dosing regimen and combination therapies with other anticancer drugs. Another direction is the development of 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid analogs that may have improved efficacy and selectivity. Additionally, further research is needed to understand the mechanisms of resistance to 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid and to identify biomarkers that can predict response to treatment. Overall, 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid has shown promising results in preclinical studies and is a promising candidate for cancer treatment.

Méthodes De Synthèse

2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid is synthesized by condensation of 2,3-dioxoindole-1-acetic acid with cyanoacetic acid followed by decarboxylation. The final product is obtained by purification through recrystallization. The synthesis process is relatively simple and can be performed on a large scale, making it a viable option for commercial production.

Applications De Recherche Scientifique

2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells while sparing normal cells, making it a promising drug candidate. 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid has been tested in various cancer cell lines, including pancreatic, lung, ovarian, and leukemia. It has also been tested in animal models and has shown significant antitumor activity. Currently, 2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid is being evaluated in clinical trials for the treatment of various types of cancer.

Propriétés

Numéro CAS |

131980-11-5 |

|---|---|

Nom du produit |

2-Cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid |

Formule moléculaire |

C12H8N2O4 |

Poids moléculaire |

244.2 g/mol |

Nom IUPAC |

2-cyano-2-(1,3-dioxoisoindol-2-yl)propanoic acid |

InChI |

InChI=1S/C12H8N2O4/c1-12(6-13,11(17)18)14-9(15)7-4-2-3-5-8(7)10(14)16/h2-5H,1H3,(H,17,18) |

Clé InChI |

OIKGFUIEMYDCAA-UHFFFAOYSA-N |

SMILES |

CC(C#N)(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |

SMILES canonique |

CC(C#N)(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |

Synonymes |

2H-Isoindole-2-acetic acid, -alpha--cyano-1,3-dihydro--alpha--methyl-1,3-dioxo- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B166552.png)